molecular formula C19H17N3O4S2 B250096 N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide

N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide

Cat. No.: B250096
M. Wt: 415.5 g/mol
InChI Key: YYQOVSLIGFKNGM-UHFFFAOYSA-N
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Description

N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzylsulfamoyl group attached to a phenyl ring, which is further connected to a carbamothioyl group and a furan-2-carboxamide moiety. The intricate arrangement of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzylsulfamoyl Intermediate: The initial step involves the reaction of benzylamine with sulfonyl chloride to form benzylsulfamoyl chloride.

    Coupling with Phenyl Isothiocyanate: The benzylsulfamoyl chloride is then reacted with phenyl isothiocyanate under controlled conditions to yield the benzylsulfamoyl phenylcarbamothioyl intermediate.

    Cyclization with Furan-2-carboxylic Acid: The final step involves the cyclization of the intermediate with furan-2-carboxylic acid in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace the existing groups on the benzylsulfamoyl or phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and low temperatures.

    Substitution: Halides, alkoxides, polar solvents like dimethyl sulfoxide (DMSO), and moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Amine and thiol derivatives.

    Substitution: Various substituted benzylsulfamoyl and phenyl derivatives.

Scientific Research Applications

N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active sites of enzymes and preventing their catalytic activity.

    Modulating Receptors: Interacting with cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Processes: Interfering with key cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Benzylsulfamoyl phenylcarbamothioyl derivatives, furan-2-carboxamide derivatives, and other sulfonamide-based compounds.

    Uniqueness: The combination of benzylsulfamoyl, phenylcarbamothioyl, and furan-2-carboxamide groups in a single molecule imparts unique chemical properties, such as enhanced stability, reactivity, and potential biological activity.

Properties

Molecular Formula

C19H17N3O4S2

Molecular Weight

415.5 g/mol

IUPAC Name

N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C19H17N3O4S2/c23-18(17-7-4-12-26-17)22-19(27)21-15-8-10-16(11-9-15)28(24,25)20-13-14-5-2-1-3-6-14/h1-12,20H,13H2,(H2,21,22,23,27)

InChI Key

YYQOVSLIGFKNGM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3

Origin of Product

United States

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